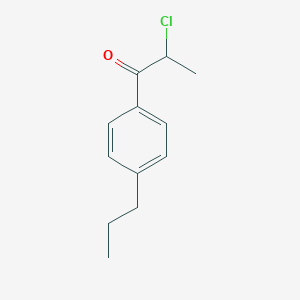

2-Chloro-1-(4-propyl-phenyl)-propan-1-one

Description

Contextual Significance within α-Haloketone Chemistry

α-Haloketones, as a class of compounds, are characterized by the presence of a halogen atom on the carbon adjacent to a carbonyl group. This structural motif is of paramount importance in organic synthesis due to the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a wide array of chemical transformations.

Overview of its Role as a Key Intermediate in Organic Synthesis

The primary role of 2-chloro-1-(4-propyl-phenyl)-propan-1-one in the laboratory is that of a synthetic intermediate. ontosight.ai Its bifunctional nature allows chemists to introduce the 1-(4-propyl-phenyl)-propan-1-one moiety into a target molecule through various synthetic strategies.

Common reactions involving α-haloketones like this compound include:

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds.

Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a skeletal rearrangement to form carboxylic acid derivatives.

Formation of Heterocycles: The reactivity of α-haloketones makes them excellent starting materials for the synthesis of various heterocyclic compounds, such as oxazoles, imidazoles, and thiazoles, which are prevalent in medicinal chemistry.

For instance, the reaction of an α-haloketone with a thioamide is a classic method for the synthesis of thiazole (B1198619) rings, a core structure in many pharmaceuticals. While specific research detailing the use of this compound in such syntheses is not extensively documented in publicly available literature, its structural similarity to other reactive α-haloketones suggests its potential in these and other synthetic applications.

Scope and Academic Relevance of Research on the Compound

While this compound is commercially available for research purposes, indicating its use in chemical synthesis, there is a notable scarcity of dedicated academic publications focusing solely on this specific compound. scbt.comcymitquimica.com Much of the understanding of its reactivity is inferred from the broader knowledge of α-haloketone chemistry.

The academic relevance of this compound likely lies in its application as a building block in proprietary or early-stage drug discovery and materials science research, where the detailed synthetic routes and intermediates are not always published. The presence of the 4-propylphenyl group may be of interest for tuning the lipophilicity and steric properties of a final target molecule, which is a common strategy in the development of new bioactive compounds. Further research and publication are needed to fully elucidate the specific synthetic pathways and novel compounds that can be accessed from this particular α-haloketone.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-propylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-4-10-5-7-11(8-6-10)12(14)9(2)13/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXBHEBHRAOFOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402310 |

Source

|

| Record name | 2-Chloro-1-(4-propyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132560-67-9 |

Source

|

| Record name | 2-Chloro-1-(4-propylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132560-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(4-propyl-phenyl)-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 4 Propyl Phenyl Propan 1 One

Direct α-Halogenation Approaches

The direct introduction of a chlorine atom at the α-position of the carbonyl group in 4-propylpropiophenone serves as a straightforward route to 2-Chloro-1-(4-propyl-phenyl)-propan-1-one. This transformation can be promoted under either acidic or basic conditions, with the choice of catalyst significantly influencing the reaction mechanism and outcome.

Acid-Catalyzed α-Halogenation of Propiophenone (B1677668) Derivatives

In an acidic medium, the α-halogenation of a ketone like 4-propylpropiophenone proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation at the α-carbon leads to the formation of an enol. This enol, acting as a nucleophile, then attacks an electrophilic chlorine source to yield the α-chlorinated ketone. A key characteristic of acid-catalyzed α-halogenation is that the reaction tends to be self-limiting, generally resulting in monohalogenation. This is because the introduction of an electron-withdrawing halogen atom at the α-position decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable.

For propiophenone derivatives, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol.

Base-Promoted α-Halogenation of Propiophenone Derivatives

Under basic conditions, the α-halogenation of 4-propylpropiophenone occurs via an enolate intermediate. A base abstracts an α-proton to form a resonance-stabilized enolate anion. This enolate then acts as a potent nucleophile, attacking an electrophilic chlorine source to furnish the α-chloro ketone.

Unlike the acid-catalyzed counterpart, base-promoted α-halogenation is often difficult to control at the monosubstitution stage. The introduction of the first halogen atom increases the acidity of the remaining α-protons due to the inductive effect of the halogen. This makes the monochlorinated product more susceptible to deprotonation and subsequent halogenation than the starting ketone. Consequently, polyhalogenation is a common outcome unless the reaction conditions are carefully controlled, for instance, by using a limited amount of the halogenating agent.

Regioselectivity and Stereoselectivity in Halogenation

Regioselectivity: For an unsymmetrical ketone like 4-propylpropiophenone, which has two different α-carbons (a methylene (B1212753) and a methyl group), the site of halogenation is a critical consideration.

Under acidic conditions (thermodynamic control), halogenation typically occurs at the more substituted α-carbon. This is because the reaction proceeds through the more stable, more substituted enol intermediate.

Under basic conditions (kinetic control), halogenation preferentially takes place at the less sterically hindered, and therefore more rapidly deprotonated, α-carbon.

In the case of 4-propylpropiophenone, the α-position bearing the methyl group is the more substituted carbon. Therefore, acid-catalyzed chlorination is expected to favor the formation of this compound. Conversely, base-promoted halogenation would likely lead to chlorination at the methylene group, yielding an isomeric product.

Stereoselectivity: The α-carbon of this compound is a stereocenter. The direct α-halogenation of 4-propylpropiophenone will typically produce a racemic mixture of (R)- and (S)-enantiomers if no chiral influence is present. This is because the planar enol or enolate intermediate can be attacked by the chlorinating agent from either face with equal probability.

Achieving stereoselectivity in such reactions often requires the use of chiral catalysts or auxiliaries. For instance, enantioselective α-chlorination of ketones can be achieved using chiral Lewis base catalysts or phase-transfer catalysts that create a chiral environment around the enolate, directing the approach of the electrophilic chlorine source. While the catalytic enantioselective α-oxytosylation of propiophenone has been reported, indicating the feasibility of asymmetric functionalization at the α-position, specific data for the stereoselective chlorination of 4-propylpropiophenone remains an area for further investigation.

Application of Specific Halogenating Reagents

| Halogenating Reagent | Conditions and Observations |

| Sulfuryl Chloride (SO₂Cl₂) | Often used for the chlorination of ketones. The reaction can be initiated by radical initiators or catalyzed by acids. It can provide monochlorinated products under controlled conditions. |

| N-Chlorosuccinimide (NCS) | A mild and versatile source of electrophilic chlorine. It is frequently used for the α-chlorination of carbonyl compounds and can be employed under both acidic and basic conditions. NCS is often favored for its ease of handling compared to gaseous chlorine. |

| Copper(II) Chloride (CuCl₂) | Has been reported to give an excellent yield of α-chloropropiophenone from propiophenone in dimethylformamide. This method offers a convenient procedure for the halogenation of enolizable compounds. |

Friedel-Crafts Acylation Strategies

An alternative synthetic route to this compound involves the construction of the carbon skeleton through a Friedel-Crafts acylation reaction. This approach builds the molecule by attaching the chloro-propanoyl group to the propylbenzene (B89791) ring in a single step.

Acylation of Propylbenzene Derivatives with α-Chloroacyl Chlorides

The Friedel-Crafts acylation of propylbenzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can directly yield the target compound.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 2-chloropropionyl chloride with the Lewis acid. This acylium ion then attacks the electron-rich propylbenzene ring in an electrophilic aromatic substitution reaction. The propyl group is an ortho-, para-directing activator, meaning the acylation will primarily occur at the positions ortho and para to the propyl group. Due to steric hindrance from the propyl group, the major product is expected to be the para-substituted isomer, 1-(4-propyl-phenyl)-propan-1-one, which upon α-chlorination would yield the target molecule. However, direct acylation with 2-chloropropionyl chloride would install the entire chloro-propanoyl moiety.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low to moderate temperatures. A stoichiometric amount of the Lewis acid is often required as it forms a complex with the product ketone. An aqueous workup is then necessary to hydrolyze the complex and isolate the final product.

Preparation of 2-Chloropropionyl Chloride: The acylating agent, 2-chloropropionyl chloride, can be prepared from 2-chloropropionic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Optically active 2-chloropropionyl chloride can be synthesized from optically active lactic acid, allowing for the potential synthesis of enantiomerically enriched target compounds through this route if the stereocenter is retained during the Friedel-Crafts reaction.

| Reactants | Catalyst | Product |

| Propylbenzene + 2-Chloropropionyl Chloride | AlCl₃ (or other Lewis acids) | This compound |

Advanced Synthetic Routes

Oxidative halogenation presents an alternative pathway to α-chloroketones. One such method involves the direct conversion of primary and secondary alcohols into the corresponding α-chloro aldehydes and α-chloro ketones using trichloroisocyanuric acid, which acts as both an oxidant and a halogenating agent. organic-chemistry.org For the conversion of secondary alcohols to α-chloroketones, the addition of methanol (B129727) is essential to facilitate the chlorination of the intermediate ketone. organic-chemistry.org Another approach is the electrochemical oxydihalogenation of alkynes, which allows for the preparation of α,α-dihaloketones using various chlorinated solvents as the halogen source at room temperature. organic-chemistry.org

A gold-based oxidative halogenation has also been reported, using [Au(NTf2)(IPr)] as a catalyst, 8-methylquinoline (B175542) N-oxide as the oxidant, and a chlorinated solvent as the halide source. nih.gov However, this particular system showed limited catalytic activity for the synthesis of α-chloroketones. nih.gov

The development of chiral α-chloroketones is of significant interest due to their role as building blocks in the synthesis of pharmaceuticals, such as HIV protease inhibitors. nuph.edu.ua

Organocatalysis has emerged as a powerful tool for the enantioselective α-chlorination of carbonyl compounds. organic-chemistry.org For example, enamine catalysis has been successfully employed for the enantioselective chlorination of aldehydes to produce α-chloro aldehydes. organic-chemistry.org Bifunctional organocatalysts, such as (S)-pyrrolidine-thiourea derivatives, have demonstrated good activity and enantioselectivity in the direct α-chlorination of aldehydes using NCS as the chlorine source. organic-chemistry.org

For ketones, catalytic enantioselective chlorination has been achieved with high enantioselectivity using a dbfox-Ni(II) complex. organic-chemistry.org Another strategy involves the use of chiral Lewis acid catalysts. For instance, a catalyst prepared from Cu(OTf)2 and a newly designed spirooxazoline ligand has been used for the highly enantioselective chlorination of β-keto esters with NCS. researchgate.net

Table 2: Examples of Enantioselective α-Chlorination Methods

| Catalyst System | Substrate | Chlorinating Agent | Enantioselectivity (ee) | Reference |

| L-proline amide / (2R,5R)-diphenylpyrrolidine | Aldehydes | NCS | High | organic-chemistry.org |

| dbfox-Ni(II) complex | Carbonyl compounds | Varies | High | organic-chemistry.org |

| SPYMOX/Cu(OTf)2 complex | β-keto esters | NCS | Moderate (78%) | researchgate.net |

| Chiral spirooxazoline/Cu(OTf)2 complex | β-keto esters | NCS | High | researchgate.net |

Chiral Synthesis Approaches to α-Chloroketones

Biocatalytic Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative for halogenation reactions. researchgate.net Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, can catalyze the halogenation of organic molecules under mild conditions. nih.gov

Flavin-dependent halogenases (FDHs) are particularly promising for biotransformation applications. researchgate.net These enzymes utilize chloride, bromide, or iodide ions to catalyze the oxygen-dependent halogenation of electron-rich aryl moieties. researchgate.net While the direct biocatalytic chlorination at the α-position of a ketone like this compound is not explicitly detailed in the provided search results, the principles of enzymatic halogenation suggest potential applicability. Enzyme engineering and directed evolution are being explored to expand the substrate scope of these enzymes. nih.gov

Fe/α-ketoglutarate-dependent halogenases are another class of enzymes that can catalyze the halogenation of unactivated sp3-hybridized carbon centers with high stereo- and regioselectivity. nih.gov Research into these enzymes is beginning to shed light on the mechanisms of halogenation, which could inform the development of biocatalysts for the synthesis of chiral α-chloroketones. nih.govbiorxiv.org

Green Chemistry Considerations in Synthesis

The development of more sustainable synthetic methods is a key focus in modern chemistry. nih.gov For the synthesis of α-haloketones, efforts have been made to move away from toxic and corrosive elemental halogens and waste-generating reagents like N-halosuccinimides. chemistryviews.org

One green approach is the use of photocatalysis. A photochemical synthesis of α-haloketones from styrene (B11656) derivatives has been developed using nickel chloride as the halogen source, a copper-modified graphitic carbon nitride catalyst, and oxygen from the air as the oxidant. chemistryviews.org This method avoids the use of hazardous halogenating agents and can even utilize sunlight as the light source, although with reduced selectivity. chemistryviews.org

Electrocatalysis also presents a green alternative. An environmentally friendly electrocatalytic process has been developed for the preparation of α,α-gem-dihalide ketones from α-mono-halide ketones in an aqueous solution containing alkali halide salts. rsc.org This method operates under ambient conditions without the need for an inert atmosphere. rsc.org

The use of recyclable catalysts and solvents is another important aspect of green chemistry. For example, a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has been used for the α-chlorination of aldehydes, with the catalyst being recoverable through fluorous solid-phase extraction for reuse. organic-chemistry.org

Mechanistic Aspects of Synthesis

Enol and Enolate Intermediates in α-Halogenation

The α-halogenation of a ketone, such as 1-(4-propyl-phenyl)-propan-1-one, proceeds through reactive intermediates known as enols or enolates, depending on whether the reaction is catalyzed by acid or promoted by base. libretexts.org These intermediates are crucial as they provide the nucleophilic character at the α-carbon necessary to react with an electrophilic halogen like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). chemistrysteps.comlibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.org A weak base (like water or the conjugate base of the acid catalyst) then removes an α-proton to form a neutral enol intermediate. libretexts.orgmasterorganicchemistry.com This enol, characterized by a C=C double bond and an adjacent hydroxyl group, is the active nucleophile that attacks the halogen. masterorganicchemistry.comyoutube.com The acid-catalyzed pathway is generally preferred for producing monohalogenated ketones. libretexts.orgwikipedia.org This selectivity arises because the introduction of an electron-withdrawing halogen atom on the α-carbon decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable. chemistrysteps.comwikipedia.org

Conversely, in the presence of a base, an α-proton is directly removed to form a negatively charged enolate intermediate. chemistrysteps.compressbooks.pub The enolate is a potent nucleophile that readily attacks the halogen. chemistrysteps.comyoutube.com However, base-promoted halogenation is often difficult to control at the monosubstitution stage. chemistrysteps.com The electron-withdrawing inductive effect of the newly introduced halogen increases the acidity of the remaining α-hydrogens. libretexts.orgpressbooks.pub This makes subsequent deprotonation and enolate formation faster, leading to polyhalogenated products. libretexts.orgpressbooks.pub For methyl ketones, this can proceed to completion in what is known as the haloform reaction. wikipedia.orgpressbooks.pub

The regioselectivity of halogenation in unsymmetrical ketones is determined by the stability of the intermediate. In acid-catalyzed reactions, halogenation typically occurs at the more substituted α-carbon, as this proceeds through the more stable, thermodynamically favored enol. chemistrysteps.comyoutube.com

| Condition | Key Intermediate | Formation Mechanism | Reactivity | Typical Outcome |

|---|---|---|---|---|

| Acid-Catalyzed | Enol | Protonation of carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.org | Moderately nucleophilic. chemistrysteps.com | Monohalogenation is favored. wikipedia.org |

| Base-Promoted | Enolate | Direct deprotonation at the α-carbon by a base. chemistrysteps.com | Strongly nucleophilic. youtube.com | Polyhalogenation is common. libretexts.orgpressbooks.pub |

Kinetics and Rate-Determining Steps in α-Halogenation

Kinetic studies of the α-halogenation of ketones provide significant evidence for the proposed mechanisms involving enol or enolate intermediates. missouri.edu For the acid-catalyzed reaction, which is relevant for the controlled synthesis of a monohalogenated product like 2-Chloro-1-(4-propyl-phenyl)-propan-1-one, the reaction rate is found to be dependent on the concentration of the ketone and the acid catalyst, but notably independent of the concentration or the identity of the halogen (Cl₂, Br₂, or I₂). libretexts.orgjove.com

The experimentally determined rate law is expressed as: Rate = k[Ketone][H⁺] libretexts.orglibretexts.orgmissouri.edu

This rate law indicates that the halogen is not involved in the slowest step of the reaction. libretexts.orgjove.com The rate-determining step is the conversion of the ketone to its enol tautomer. libretexts.orgjove.comchegg.com Once the enol is formed, its reaction with the halogen is very rapid. libretexts.orglibretexts.org

Further support for this mechanism comes from deuterium (B1214612) exchange studies. libretexts.org When a ketone is placed in an acidic solution containing deuterium oxide (D₂O), the α-hydrogens are gradually replaced by deuterium atoms. libretexts.orglibretexts.org The rate of this deuterium exchange has been measured and found to be identical to the rate of halogenation under the same conditions. libretexts.org This strongly implies that both reactions share a common, rate-limiting intermediate, which is the formation of the enol. libretexts.org

| Kinetic Parameter | Observation | Mechanistic Implication |

|---|---|---|

| Rate Law | Rate = k[Ketone][H⁺] libretexts.orgmissouri.edu | The reaction is first-order in both ketone and acid catalyst. jove.com |

| Dependence on Halogen | The reaction rate is independent of the halogen's concentration and type (Cl₂, Br₂, I₂). libretexts.orgjove.com | The halogen is not involved in the rate-determining step. libretexts.org |

| Rate-Determining Step | Formation of the enol. libretexts.orgjove.com | The conversion of the keto form to the enol form is the slowest step in the sequence. chegg.com |

| Supporting Evidence | The rate of halogenation equals the rate of deuterium exchange at the α-carbon. libretexts.org | Both reactions proceed through the same slow step: enol formation. libretexts.org |

Role of Catalysis in Acylation Reactions

The synthesis of the precursor ketone, 1-(4-propyl-phenyl)-propan-1-one, is achieved via a Friedel-Crafts acylation reaction. savemyexams.com This electrophilic aromatic substitution reaction involves attaching an acyl group (in this case, a propanoyl group) to an aromatic ring (propylbenzene). savemyexams.commasterorganicchemistry.com The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being a common choice. masterorganicchemistry.combyjus.com

The role of the Lewis acid catalyst is paramount and multifaceted:

Generation of the Electrophile : The primary function of the catalyst is to generate the highly reactive electrophile. pearson.com The Lewis acid coordinates with the halogen atom of the acyl chloride (propanoyl chloride). masterorganicchemistry.combyjus.com This coordination weakens the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺). masterorganicchemistry.comnumberanalytics.comyoutube.com This acylium ion is the potent electrophile that attacks the aromatic ring. byjus.com

Activation of the Acyl Chloride : By complexing with the acyl chloride, the Lewis acid makes the carbonyl carbon significantly more electrophilic and primes the molecule for the formation of the acylium ion. masterorganicchemistry.com

The mechanism proceeds in several steps:

Step 1 : Formation of the acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst. numberanalytics.com

Step 2 : The π electrons of the aromatic ring (propylbenzene) act as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. byjus.comnumberanalytics.com

Step 3 : A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. masterorganicchemistry.comnumberanalytics.com

A crucial aspect of Friedel-Crafts acylation is that, unlike the related alkylation, the acylium ion is stabilized by resonance and does not undergo carbocation rearrangements. masterorganicchemistry.comlibretexts.org Furthermore, the product of the reaction, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is electron-withdrawing and deactivates the ring towards further substitution. libretexts.orgorganic-chemistry.org This deactivation conveniently prevents polyacylation reactions. libretexts.org Due to the formation of a complex between the product ketone and the Lewis acid, stoichiometric amounts of the catalyst are often required for the reaction to proceed to completion. organic-chemistry.org

Structure Reactivity Relationships

Inductive Effects of the α-Chlorine and Carbonyl Groups

The chemical reactivity of 2-Chloro-1-(4-propyl-phenyl)-propan-1-one is profoundly influenced by the powerful inductive effects of both the carbonyl group and the α-chlorine atom. These two functional groups work in concert to increase the electrophilicity of the molecule at key positions. nih.gov

The carbonyl group (C=O) is inherently polar due to the high electronegativity of the oxygen atom, which withdraws electron density from the carbonyl carbon, rendering it electron-deficient and susceptible to nucleophilic attack. quora.com This electron-withdrawing nature, known as a negative inductive effect (-I effect), extends to the adjacent α-carbon. nih.gov

The presence of a chlorine atom at the α-position introduces an additional, strong -I effect. beilstein-journals.org This halogen atom further withdraws electron density from the α-carbon. The cumulative effect is a significant enhancement of the polarity of the carbon-chlorine (C-Cl) bond, making the α-carbon highly electron-deficient. nih.gov Consequently, the α-carbon becomes a prime target for SN2 displacement reactions, where a nucleophile attacks and displaces the chloride ion. The reactivity of the halogen in α-halo ketones in SN2 reactions is exceptionally high compared to that in corresponding alkyl halides. libretexts.org

This dual electronic influence makes α-haloketones bifunctional electrophiles, with potential for nucleophilic attack at either the carbonyl carbon or the α-carbon. nih.gov The increased electron deficiency at the α-carbon due to the carbonyl group's inductive effect is a key factor in the heightened reactivity of α-haloketones in substitution reactions compared to simple alkyl halides. nih.gov

| Functional Group | Inductive Effect | Impact on α-Carbon | Impact on Carbonyl Carbon |

|---|---|---|---|

| Carbonyl (C=O) | Strongly Electron-Withdrawing (-I) | Increases electrophilicity | Primary electrophilic site |

| α-Chlorine (-Cl) | Strongly Electron-Withdrawing (-I) | Primary electrophilic site; enhances reactivity in SN2 reactions | Increases electrophilicity |

Stereochemical and Steric Influences on Reactivity in α-Haloketones

The three-dimensional arrangement of atoms (stereochemistry) and the spatial bulk of substituent groups (steric effects) play a crucial role in the reactivity of α-haloketones. In this compound, these factors influence the accessibility of the electrophilic sites to incoming nucleophiles.

Studies on α-haloketones have established a preferred conformation where the carbon-halogen bond and the carbonyl group are coplanar. nih.govwikipedia.org Specifically, the molecule tends to adopt a cisoid conformation, where the halogen and the carbonyl oxygen eclipse each other. This arrangement is energetically more stable because it minimizes the steric repulsion that would occur between the halogen and the larger alkyl or aryl group attached to the carbonyl carbon in a transoid conformation. nih.gov

Steric hindrance also affects the rate of nucleophilic attack. The transition state for nucleophilic addition to the carbonyl carbon is more crowded than the planar starting material. brainkart.com In the case of this compound, the presence of the methyl group on the α-carbon and the 4-propylphenyl group on the carbonyl carbon creates a sterically hindered environment. Bulky groups can physically impede the approach of a nucleophile to both the carbonyl carbon and the α-carbon, thereby slowing the reaction rate compared to less substituted α-haloketones. brainkart.comquora.com The effectiveness of a nucleophilic attack is therefore a balance between the electronic activation of the sites and the steric accessibility.

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Conformational Preference | The molecule preferentially adopts a cisoid conformation, with the C-Cl and C=O bonds eclipsed. | This stable conformation must be overcome for certain reactions to proceed, potentially affecting the activation energy. |

| Steric Hindrance | The methyl group at the α-position and the 4-propylphenyl group at the carbonyl create spatial bulk. | Hinders the approach of nucleophiles to both the α-carbon and carbonyl carbon, potentially reducing reaction rates. brainkart.com |

Aromatic Ring Substituent Effects on α-Haloketone Reactivity

Substituents on the aromatic ring of an α-haloacetophenone derivative can significantly modulate the molecule's reactivity by altering the electronic properties of the carbonyl group. The nature of the substituent—whether it is electron-donating or electron-withdrawing—influences the electrophilicity of the carbonyl carbon. up.ac.zamdpi.com

In this compound, the propyl group at the para-position of the phenyl ring acts as a weak electron-donating group (+I effect). It pushes electron density into the aromatic ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon. This makes the carbonyl group less reactive towards nucleophiles compared to an unsubstituted α-chloroacetophenone.

Conversely, if an electron-withdrawing group (such as a nitro, -NO₂, or cyano, -CN, group) were present on the ring, it would pull electron density away from the carbonyl carbon. This would increase the carbon's partial positive charge, making it more electrophilic and thus more reactive towards nucleophilic attack. brainkart.com Research on the synthesis of aromatic α-haloketones has shown that the presence of both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -Cl, -Br) substituents on the aryl ring is generally well-tolerated, although strongly withdrawing groups like nitro can sometimes lead to lower reaction yields or side reactions. mdpi.com

| Substituent (at para-position) | Electronic Effect | Effect on Carbonyl Carbon Electrophilicity | Predicted Effect on Reactivity with Nucleophiles |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increases | Increases |

| -Cl (Chloro) | Electron-Withdrawing | Increases | Increases |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -CH₂CH₂CH₃ (Propyl) | Weakly Electron-Donating | Decreases | Decreases |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decreases | Decreases |

Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, with a favorable balance between accuracy and computational cost. For a molecule like 2-Chloro-1-(4-propyl-phenyl)-propan-1-one, DFT calculations would be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in a computational analysis is typically geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process provides key data on bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, the optimization would reveal the precise spatial arrangement of the propyl-phenyl group relative to the chloropropanone moiety. The planarity of the phenyl ring and the orientation of the side chains are determined. Distortions from idealized geometries, such as the standard 120° angles in a benzene (B151609) ring, can indicate steric strain or electronic effects within the molecule. A representative table below illustrates the type of data obtained from such a calculation, based on findings for similar compounds.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table is an example of typical DFT-derived data and does not represent actual calculated values for this compound.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C=O | ~1.21 | C-C=O | ~120.5 |

| C-Cl | ~1.78 | O=C-C(Cl) | ~119.8 |

| Car-Car | ~1.39 | C-C-Cl | ~110.2 |

| Car-C(=O) | ~1.49 | Car-Car-Car | ~120.0 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and the energy of electronic transitions.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. The energies of these orbitals are used to calculate various global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). For this compound, the HOMO would likely be localized on the electron-rich propyl-phenyl ring, while the LUMO might be centered around the electron-withdrawing carbonyl (C=O) group.

Table 2: Frontier Orbital Energies and Reactivity Descriptors (Illustrative) This table shows representative values to illustrate the output of a HOMO-LUMO analysis.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.65 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -3.85 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify sites susceptible to electrophilic and nucleophilic attack. The map is generated by plotting the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. In this compound, this would be expected around the carbonyl oxygen atom.

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack. This would likely be observed around the hydrogen atoms of the phenyl ring.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP analysis provides a clear picture of the molecule's polarity and is instrumental in predicting intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and delocalization of electron density. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their significance through second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the hyperconjugative or charge-transfer effect.

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative) This table provides examples of NBO interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(Car-Car) | ~15.5 |

| π (Car-Car) | π(C=O) | ~20.1 |

| LP (Cl) | σ*(C-C) | ~5.2 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This allows for a detailed elucidation of the reaction mechanism, providing insights that are often inaccessible through experiment alone.

A transition state (TS) represents the highest energy point along a reaction coordinate—a point of no return from which a reaction must proceed to products. Characterizing the structure and energy of the TS is crucial for understanding the kinetics of a reaction, as the energy of the TS relative to the reactants determines the activation energy barrier.

Computational methods can locate these fleeting structures, which are impossible to isolate experimentally. The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface. This is a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. Analysis of the vibrational frequencies confirms the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. For a reaction involving this compound, such as a nucleophilic substitution at the carbon bearing the chlorine atom, TS characterization would reveal the precise geometry of atom rearrangement and the energy required for the reaction to occur.

Activation Energy Calculations

The reactivity of α-chloroketones such as this compound is often dominated by nucleophilic substitution reactions at the α-carbon. nih.gov The carbonyl group's inductive effect increases the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in quantifying the energy barriers for these reactions.

Activation energy (Ea) is a critical parameter determining the rate of a chemical reaction. It represents the minimum energy required to initiate the reaction, corresponding to the energy of the transition state relative to the reactants. For a nucleophilic substitution reaction involving an α-chloroketone, the calculation involves:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants and products, with all real frequencies) or a first-order saddle point (for the transition state, with exactly one imaginary frequency).

Energy Calculation: The electronic energies of the optimized structures are calculated with high accuracy. The activation energy is then determined as the difference between the energy of the transition state and the energy of the reactants.

Studies on analogous α-haloacetophenones show that the nature of the halogen atom and the nucleophile significantly influences the activation energy. For instance, computational modeling of the reaction between α-bromoacetophenone and nucleophiles like phenolate and acetate has been used to explain differences in their activation energies. up.ac.za While specific values for this compound are not available, a representative table illustrates how such data would be presented.

| Reactant System (Analogous) | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| α-Chloroacetophenone | OH⁻ | DFT/B3LYP/6-31G(d) | 15.8 |

| α-Chloroacetophenone | CN⁻ | DFT/B3LYP/6-31G(d) | 12.5 |

| α-Bromoacetophenone | Phenolate (PhO⁻) | DFT | Value Not Specified in Abstract up.ac.za |

| α-Bromoacetophenone | Acetate (AcO⁻) | DFT | Value Not Specified in Abstract up.ac.za |

Note: Data in this table is hypothetical and for illustrative purposes, based on general principles of α-haloketone reactivity.

Advanced Quantum Chemical Approaches (e.g., QFARP, IQA)

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into the electronic changes that occur during a reaction. These methods partition the molecule and the reaction pathway to analyze the interactions between different atoms and functional groups.

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM (also known as AIM) defines atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org This approach allows for the calculation of atomic properties (like charge and energy) within a molecule and provides a rigorous definition of bonding interactions through the analysis of bond critical points. wikipedia.orgamercrystalassn.org

Interacting Quantum Atoms (IQA): The IQA method is an energy partitioning scheme that decomposes the total energy of a molecule into intra-atomic and inter-atomic contributions. This allows chemists to quantify the electrostatic, exchange-correlation, and covalent contributions to the interaction energy between any two atoms in the system, providing a detailed picture of chemical bonding and non-covalent interactions.

Quantum Fragment Along Reaction Pathway (QFARP): As an extension of IQA, the QFARP method analyzes how the IQA-defined energy terms evolve along a reaction coordinate. up.ac.za This provides profound insight into the driving forces of a chemical reaction. A computational study on the nucleophilic substitution of α-bromoacetophenone (a close analog of the target compound) with phenolate and acetate utilized QFARP to understand the reaction dynamics. up.ac.za The study revealed that:

The reaction with the acetate ion caused greater destabilization of the α-group of the α-bromoacetophenone compared to the reaction with the phenolate ion, explaining the difference in activation energies. up.ac.za

Analysis of fragment interactions showed that hydrogen atoms on the α-group provided significant attractive interactions with the incoming nucleophile in the initial stages of the reaction. up.ac.za

These advanced methods move beyond simple energy profiles to explain why and how a reaction proceeds, based on the fundamental interactions between atomic fragments.

Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for predicting the reactivity of a molecule using a set of "chemical reactivity descriptors." These are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy (EHOMO): Relates to the ability of a molecule to donate electrons. A higher EHOMO indicates a better electron donor.

LUMO Energy (ELUMO): Relates to the ability of a molecule to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests high reactivity.

From these orbital energies, several key descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ (EHOMO + ELUMO) / 2).

Global Hardness (η): The resistance of a molecule to change its electron distribution (η ≈ (ELUMO - EHOMO) / 2).

Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = μ² / 2η).

Computational studies on related aromatic ketones, such as 2-chloro-4-nitroaniline, have used DFT to calculate these descriptors to understand the molecule's reactivity and charge transfer characteristics. sphinxsai.com

| Parameter | Formula | Typical Calculated Value (eV) for an Analogous Aromatic Ketone |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -2.54 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.31 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 2.54 |

| Global Hardness (η) | (I - A) / 2 | 2.155 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.695 |

| Global Electrophilicity (ω) | μ² / 2η | 5.11 |

Note: The values in this table are based on data for 2-chloro-4-nitroaniline, calculated at the B3LYP/6-311G(d,p) level, and serve as an illustrative example. sphinxsai.com

Vibrational Frequency Analysis and Theoretical Spectroscopic Data

Vibrational spectroscopy (Infrared and Raman) is a key experimental technique for identifying molecular structures and functional groups. Computational methods can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that is invaluable for interpreting experimental data.

The standard approach involves:

Optimizing the molecular geometry using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

Calculating the harmonic vibrational frequencies at the optimized geometry. This calculation determines the energies of the normal modes of vibration.

Theoretically calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra.

A complete vibrational assignment can be made by analyzing the motion of the atoms for each calculated frequency. For a molecule like this compound, this analysis would identify characteristic frequencies for C=O stretching, C-Cl stretching, aromatic C-H stretching, and various modes of the propyl group.

Theoretical studies on substituted propiophenones, such as 3'-bromopropiophenone, have demonstrated excellent agreement between scaled DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.net

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) for an Analogous Substituted Propiophenone (B1677668) |

|---|---|

| Aromatic C-H Stretch | 3080 - 3120 |

| Aliphatic C-H Stretch | 2950 - 3000 |

| C=O Carbonyl Stretch | ~1690 |

| Aromatic C=C Stretch | 1580 - 1600 |

| CH₂ Scissoring | ~1450 |

| C-CO-C Bending | ~1220 |

| C-Cl Stretch | 700 - 800 |

Note: This table presents typical frequency ranges for the assigned vibrational modes based on computational studies of related substituted propiophenones and is for illustrative purposes. researchgate.net

Spectroscopic Analysis Principles for 2 Chloro 1 4 Propyl Phenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. weebly.com

In the ¹H NMR spectrum of 2-Chloro-1-(4-propyl-phenyl)-propan-1-one, distinct signals corresponding to each unique proton environment are expected.

Chemical Shifts (δ): The position of a signal in the NMR spectrum, known as the chemical shift, is influenced by the electronic environment of the proton.

Aromatic Protons: The protons on the 4-propylphenyl group will appear in the downfield region, typically between 7.0 and 8.0 ppm. This is due to the deshielding effect of the aromatic ring current. The protons ortho to the carbonyl group are expected to be the most deshielded.

Methine Proton (α-carbon): The proton on the carbon adjacent to both the carbonyl group and the chlorine atom (-CHCl-) will be significantly deshielded and is expected to appear as a quartet in the range of 5.0-5.5 ppm.

Propyl Group Protons: The protons of the propyl group will appear in the upfield region. The benzylic methylene (B1212753) protons (-CH₂-) will be around 2.5-2.8 ppm, the middle methylene protons (-CH₂-) around 1.5-1.8 ppm, and the terminal methyl protons (-CH₃) will be the most shielded, appearing around 0.9-1.2 ppm. oregonstate.edu

Methyl Protons (α to carbonyl): The methyl protons adjacent to the chiral center (-CH(Cl)CH₃) will appear as a doublet, likely in the range of 1.6-1.8 ppm.

Spin-Spin Coupling: This phenomenon arises from the interaction of neighboring non-equivalent protons, causing signals to split into multiple peaks (multiplets). ucl.ac.uk The "n+1 rule" is often applied, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons. mnstate.edu

The methine proton (-CHCl-) will be split by the three adjacent methyl protons, resulting in a quartet.

The methyl protons adjacent to the chiral center will be split by the single methine proton, resulting in a doublet.

The aromatic protons will exhibit a complex splitting pattern due to coupling with each other, likely appearing as two doublets for the AA'BB' system of the para-substituted ring. libretexts.org

The propyl group protons will also show characteristic splitting: the benzylic methylene protons will be a triplet, the middle methylene protons a sextet, and the terminal methyl protons a triplet.

Integration: The area under each NMR signal is proportional to the number of protons giving rise to that signal. libretexts.orglibretexts.orgfiveable.me For this compound, the expected integration ratios would correspond to the number of protons in each unique environment (e.g., 4H for the aromatic ring, 1H for the methine, 3H for the α-methyl, and 7H for the propyl group). orgchemboulder.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (meta to C=O) | ~7.3 | Doublet | 2H |

| Methine (-CHCl-) | 5.0 - 5.5 | Quartet | 1H |

| Propyl (-CH₂-Ar) | 2.5 - 2.8 | Triplet | 2H |

| Methyl (-CH(Cl)CH₃) | 1.6 - 1.8 | Doublet | 3H |

| Propyl (-CH₂-CH₂-CH₃) | 1.5 - 1.8 | Sextet | 2H |

| Propyl (-CH₃) | 0.9 - 1.2 | Triplet | 3H |

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal.

Chemical Shifts (δ):

Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: The carbons of the phenyl ring will resonate in the 125-150 ppm region. The carbon attached to the carbonyl group and the carbon attached to the propyl group will have distinct chemical shifts from the other aromatic carbons.

Methine Carbon (α-carbon): The carbon bonded to the chlorine atom (-CHCl-) will be found in the range of 60-70 ppm.

Propyl and Methyl Carbons: The carbons of the propyl group and the methyl group attached to the chiral center will appear in the upfield region of the spectrum, typically between 10 and 40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (C-C=O) | 135 - 140 |

| Aromatic (C-propyl) | 145 - 150 |

| Aromatic (CH) | 128 - 130 |

| Methine (-CHCl-) | 60 - 70 |

| Propyl (-CH₂-Ar) | 35 - 40 |

| Propyl (-CH₂-CH₂-CH₃) | 20 - 25 |

| Methyl (-CH(Cl)CH₃) | 15 - 20 |

| Propyl (-CH₃) | 10 - 15 |

To fully characterize the three-dimensional structure, including the stereochemistry at the chiral center, advanced NMR techniques are employed. wikipedia.org

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within the molecule. numberanalytics.comnumberanalytics.comyoutube.com

COSY reveals proton-proton couplings, confirming the relationships between adjacent protons, such as those in the propyl chain and between the methine and methyl groups.

HSQC correlates directly bonded proton and carbon atoms. wikipedia.org

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of their bonding connectivity. numberanalytics.comlibretexts.orgwikipedia.org This is particularly useful for determining the relative stereochemistry of the molecule. acdlabs.comlibretexts.org By observing NOE correlations, the spatial relationship between the substituents on the chiral center and other parts of the molecule can be determined. numberanalytics.comlibretexts.org

Infrared (IR) Spectroscopy Principles: Characteristic Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds.

Carbonyl (C=O) Stretch: Aromatic ketones typically show a strong, sharp absorption band for the C=O stretching vibration. msu.edupg.edu.pl Due to conjugation with the phenyl ring, this band is expected to appear at a lower frequency than in aliphatic ketones, generally in the range of 1680-1700 cm⁻¹. orgchemboulder.comspectroscopyonline.comspcmc.ac.in

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond will produce a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.orgorgchemboulder.com

Aromatic C-H and C=C Stretches: The aromatic ring will give rise to several characteristic absorptions. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretches: The C-H bonds of the propyl and methyl groups will show stretching vibrations just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) Principles: Molecular Ion Determination, Fragmentation Patterns, Isotopic Abundance (Chlorine Isotopes)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Molecular Ion Determination: The molecular ion peak (M⁺) will correspond to the molecular weight of the compound.

Isotopic Abundance: A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. ucalgary.cachemguide.co.uk This is due to the natural abundance of two stable chlorine isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). libretexts.orgchemdictionary.org This results in two molecular ion peaks separated by two mass units, with a relative intensity ratio of approximately 3:1. ucalgary.calibretexts.org This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. chemguide.co.ukyoutube.com

Fragmentation Patterns: The molecule will fragment in predictable ways upon ionization. Common fragmentation pathways for this compound would include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon, leading to the formation of a 4-propylbenzoyl cation.

Loss of Chlorine: Loss of a chlorine radical from the molecular ion.

McLafferty Rearrangement: This is less likely but possible if a gamma-hydrogen is available on the propyl chain.

Fragmentation of the propyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles: Electronic Transitions and Conjugation in Aromatic Ketones

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Electronic Transitions: Aromatic ketones like this compound exhibit two main types of electronic transitions:

π → π transitions:* These are typically high-intensity absorptions and occur at shorter wavelengths. In this conjugated system, the π → π* transition is expected to be observed above 200 nm. jove.comhnue.edu.vn

n → π transitions:* These involve the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. pharmatutor.org These transitions are "forbidden" and therefore have a much lower intensity. libretexts.orgmasterorganicchemistry.com They occur at longer wavelengths, often in the 270-350 nm range for aromatic ketones. rsc.orgresearchgate.netreddit.com

Effect of Conjugation: The conjugation of the carbonyl group with the phenyl ring extends the π system, which lowers the energy gap between the π and π* orbitals. utoronto.ca This results in a bathochromic (red) shift, meaning the absorption maximum (λ_max) for the π → π* transition is shifted to a longer wavelength compared to a non-conjugated ketone. jove.com

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~240 - 280 | High (10,000 - 20,000) |

| n → π | ~300 - 350 | Low (10 - 100) |

Synthetic Utility and Applications in Organic Chemistry

Building Block in Complex Molecule Synthesis

As a functionalized propiophenone (B1677668) derivative, 2-Chloro-1-(4-propyl-phenyl)-propan-1-one serves as a valuable building block for constructing more complex molecular architectures. The presence of the reactive α-chloro group and the carbonyl function allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The reactivity of α-halo ketones is characterized by the electron-withdrawing effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the susceptibility of the α-carbon to nucleophilic attack. nih.gov This makes the chlorine atom a good leaving group in SN2 reactions. libretexts.org Consequently, the compound can be used to introduce the 1-(4-propylphenyl)-1-oxopropan-2-yl moiety into various molecular scaffolds.

Key transformations that underscore its utility as a building block include:

Alkylation of nucleophiles: It can react with a wide range of soft and hard nucleophiles, such as carbanions (e.g., enolates, Grignard reagents), amines, thiols, and alkoxides, to form new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Favorskii Rearrangement: Treatment with a strong base can induce the Favorskii rearrangement, a characteristic reaction of α-halo ketones, leading to the formation of carboxylic acid derivatives (esters or amides, depending on the nucleophile present), typically with ring contraction if the starting material is cyclic. libretexts.org For an acyclic ketone like this compound, this would result in a rearranged carboxylic acid derivative.

These reactions enable the elaboration of the carbon skeleton and the introduction of diverse functional groups, making it a foundational component for synthesizing more intricate molecules.

Precursor for Heterocyclic Compounds

A primary and well-documented application of α-halo ketones is in the synthesis of a wide array of heterocyclic compounds. nih.govwikipedia.org The dual electrophilicity allows them to react with binucleophilic species to form various ring systems. nih.gov For this compound, this reactivity pattern opens pathways to several important classes of heterocycles.

Table 1: Potential Heterocyclic Syntheses from this compound

| Heterocycle Class | Co-reactant | Reaction Name | Resulting Core Structure |

| Thiazoles | Thioamide | Hantzsch Thiazole (B1198619) Synthesis | 2,4-Disubstituted Thiazole |

| Imidazoles | Amidine | 2,4-Disubstituted Imidazole | |

| Pyrroles | β-enaminone or β-dicarbonyl compound with ammonia (B1221849) | Hantzsch Pyrrole (B145914) Synthesis | Polysubstituted Pyrrole |

| Quinoxalines | o-Phenylenediamine | 2-Substituted Quinoxaline |

One of the most classic applications is the Hantzsch thiazole synthesis , where an α-halo ketone reacts with a thioamide to produce a thiazole ring. wikipedia.org Similarly, reaction with thioureas can yield 2-aminothiazoles. wikipedia.org These thiazole motifs are prevalent in many pharmacologically active compounds. Another key reaction is the Hantzsch pyrrole synthesis , which involves the reaction of an α-halo ketone, a β-ketoester, and ammonia or an amine to generate substituted pyrroles. wikipedia.org

Role as an Intermediate in Multi-Step Organic Synthesis

Due to its reactive nature, this compound is a valuable intermediate in multi-step synthetic sequences. It can be prepared from the corresponding ketone, 1-(4-propylphenyl)propan-1-one, via α-halogenation. libretexts.orgorganic-chemistry.org Once formed, it acts as a pivotal precursor that can be transformed into various other functional groups or used in coupling reactions.

Structurally similar α-halo ketones are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, chiral α-chloro ketones are essential building blocks for producing HIV protease inhibitors like Atazanavir. acs.org The synthesis involves the reaction of an N-protected amino acid with diazomethane, followed by hydrohalogenation to create the α-halo ketone intermediate without racemization. acs.org This highlights the importance of the α-halo ketone moiety in constructing complex, stereochemically defined pharmaceutical compounds. While not specifically documented for this compound, its structural features suggest it could similarly serve as an intermediate in the synthesis of novel agrochemicals or pharmaceuticals. ontosight.ai

Potential Applications as a Monomer or Precursor in Materials Science (e.g., Polymer Chemistry)

The application of this compound in materials science and polymer chemistry is not well-documented in current literature. However, its chemical structure suggests potential uses as a precursor or monomer in specialized polymer synthesis.

The reactive C-Cl bond could potentially serve as an initiation site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with a propiophenone moiety at the chain end. This terminal ketone group could then be used for subsequent polymer modification or for attaching the polymer to a surface.

Furthermore, the carbonyl group and the aromatic ring offer sites for further functionalization, which could lead to the creation of novel monomers. For instance, the ketone could be converted to a vinyl group, creating a styrenic-type monomer. The reactivity of the compound suggests possibilities for creating functional polymers, photosensitive materials, or specialized polymer architectures, though these applications remain speculative and require further research.

Environmental Fate and Degradation Abiotic

Photolysis Pathways of α-Haloketones

Aryl alkyl ketones are known to undergo efficient homolytic cleavage when substituted at the α-position with a suitable leaving group, such as a halogen. cdnsciencepub.com The primary photochemical process for α-haloketones upon absorption of environmental UV radiation is the cleavage of the carbon-halogen bond, which is typically the most labile bond in the molecule. For compounds like 2-Chloro-1-(4-propyl-phenyl)-propan-1-one, this process is initiated by the excitation of the aromatic ketone chromophore.

The photolysis pathway involves the following key steps:

Photoexcitation: The molecule absorbs photons, promoting it to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Homolytic Cleavage: The energy of the excited state facilitates the homolytic cleavage (homolysis) of the α-carbon-chlorine bond. This is a high-quantum-yield process for α-haloacetophenones. cdnsciencepub.com This cleavage results in the formation of two highly reactive radical species: a 1-(4-propylphenyl)-1-oxopropan-2-yl radical and a chlorine radical (Cl•).

Radical Reactions: The generated radicals can subsequently undergo various reactions. In the presence of hydrogen-donating species in the environment (such as water or organic matter), the organic radical can abstract a hydrogen atom to form the corresponding ketone, 1-(4-propylphenyl)propan-1-one. cdnsciencepub.com The chlorine radical will typically be converted to hydrochloric acid.

The major products of photolysis in a hydrogen-donating solvent are the dehalogenated ketone and the corresponding hydrohalic acid. cdnsciencepub.com

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Photoexcitation | This compound + hν (UV light) | Excited state this compound |

| 2 | C-Cl Bond Homolysis | Excited state this compound | 1-(4-propylphenyl)-1-oxopropan-2-yl radical + Chlorine radical (Cl•) |

| 3 | Hydrogen Abstraction | 1-(4-propylphenyl)-1-oxopropan-2-yl radical + Chlorine radical (Cl•) + Hydrogen Donor (H-R) | 1-(4-propylphenyl)propan-1-one + Hydrogen Chloride (HCl) |

Chemical Degradation in Environmental Matrices (e.g., Hydrolysis)

In aquatic environments, chemical degradation through hydrolysis is a significant abiotic fate process for α-haloketones. The reactivity of these compounds is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

The hydrolysis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this reaction, a nucleophile, such as a water molecule (in neutral conditions) or a hydroxide (B78521) ion (in alkaline conditions), attacks the electrophilic carbon atom bearing the chlorine atom. This attack leads to the displacement of the chloride ion.

The primary product of this hydrolysis is an α-hydroxyketone, specifically 2-hydroxy-1-(4-propyl-phenyl)-propan-1-one, and a chloride ion, which will form hydrochloric acid in neutral or acidic water. The rate of hydrolysis is influenced by environmental factors such as pH and temperature, with degradation generally being faster under alkaline conditions due to the stronger nucleophilicity of the hydroxide ion compared to water. Studies on other α-haloketones have shown that the apparent reactivity in hydrolysis follows the order of Br > I > Cl. nih.gov

| Condition | Mechanism | Nucleophile | Reactants | Products |

|---|---|---|---|---|

| Neutral/Acidic | SN2 | Water (H2O) | This compound + H2O | 2-hydroxy-1-(4-propyl-phenyl)-propan-1-one + HCl |

| Alkaline | SN2 | Hydroxide Ion (OH-) | This compound + OH- | 2-hydroxy-1-(4-propyl-phenyl)-propan-1-one + Cl- |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are powerful tools for separating and identifying the components of a mixture. For a compound like 2-Chloro-1-(4-propyl-phenyl)-propan-1-one, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-suited technique for the analysis of volatile and thermally stable compounds such as this compound. In this method, the sample is vaporized and injected into a gaseous mobile phase, which carries it through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

A typical GC-MS analysis of this compound would involve the following hypothetical parameters:

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-500 amu |

Under these conditions, this compound would have a characteristic retention time. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as distinct fragmentation patterns resulting from the loss of specific chemical groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may not be sufficiently volatile or thermally stable for GC-MS, LC-MS provides a robust alternative. In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation occurs based on the compound's interaction with the stationary phase. The eluent from the column is then introduced into the mass spectrometer for detection and identification.

A sensitive liquid chromatograph/tandem mass spectrometric technique (LC/MS/MS) can be applied for the determination of aromatic carbonyl compounds. nih.gov For this compound, a reversed-phase LC method would likely be employed.

Below are plausible LC-MS parameters for its analysis:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |

| MS Detection | Full scan mode and product ion scan mode |

LC-MS analysis can be particularly useful for monitoring the compound in complex matrices where minimal sample preparation is desired.

Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy for Reaction Monitoring)

Spectroscopic methods, particularly UV-Vis spectroscopy, offer a convenient and non-destructive way to quantify compounds and monitor the progress of chemical reactions in real-time.

UV-Vis Spectroscopy for Reaction Monitoring

This compound, containing a substituted benzene (B151609) ring and a carbonyl group, is expected to absorb ultraviolet (UV) light. The aromatic ketone functionality typically exhibits a maximum absorption (λmax) in the UV region of the electromagnetic spectrum. This property can be harnessed to monitor reactions involving this compound.

For instance, in a synthesis reaction where this compound is a product, the increase in its concentration over time can be followed by measuring the increase in absorbance at its λmax. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. Ketones typically show a maximum absorption around 280 nm. researchgate.net

A kinetic study could be set up by periodically taking aliquots from the reaction mixture, diluting them appropriately, and measuring their UV-Vis spectrum. A plot of absorbance versus time would provide a kinetic profile of the reaction.

The following table illustrates hypothetical data that could be obtained from monitoring the formation of this compound via UV-Vis spectroscopy.

| Time (minutes) | Absorbance at λmax |

| 0 | 0.012 |

| 10 | 0.158 |

| 20 | 0.289 |

| 30 | 0.405 |

| 40 | 0.511 |

| 50 | 0.598 |

| 60 | 0.672 |

| 90 | 0.805 |

| 120 | 0.850 |

This data can then be used to determine reaction rates and other kinetic parameters. sapub.orgntnu.no

Q & A

Q. What are the optimal synthetic routes for 2-chloro-1-(4-propyl-phenyl)-propan-1-one, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-propylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Catalyst stoichiometry : Use a 1:1.2 molar ratio of substrate to AlCl₃ to minimize side reactions .

- Temperature control : Maintain 0–5°C to suppress polyacylation byproducts.

- Workup protocol : Quench the reaction with ice-cold HCl and extract with dichloromethane to isolate the product.

Yield optimization (70–85%) requires rigorous exclusion of moisture and inert gas purging to prevent catalyst deactivation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign the ketone carbonyl signal (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR). Chlorine substitution causes splitting patterns in the α-carbon region .

- FT-IR : Confirm the carbonyl stretch at ~1700 cm⁻¹ and C-Cl vibration at ~750 cm⁻¹ .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX software (SHELXL/SHELXS) for refinement, ensuring a final R-factor < 0.05 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Toxicity screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (OECD 423) due to structural similarity to halogenated propanones with suspected CMR (carcinogenic, mutagenic, reprotoxic) risks .

- Waste management : Segregate halogenated waste and use closed-loop distillation for solvent recovery to comply with REACH regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model electrophilic aromatic substitution pathways and transition states .

- QSAR models : Train on halogenated propanone datasets to predict bioactivity (e.g., logP ~2.5 ± 0.3) and prioritize in vitro testing .

- Solvent effects : Simulate solvation free energies in acetonitrile or THF using COSMO-RS to optimize reaction media .

Q. What strategies resolve contradictions in experimental vs. predicted toxicity data for this compound?

Methodological Answer:

- Data triangulation : Cross-validate in silico predictions (e.g., ECOSAR, TEST) with in vitro micronucleus (OECD 487) and zebrafish embryo assays .

- Impurity profiling : Use LC-HRMS to detect trace byproducts (e.g., α-chlorinated analogs) that may confound toxicity results .

- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze phase I/II metabolites via UPLC-QTOF .

Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Hammett analysis : Correlate σ⁺ values of substituents (e.g., -propyl: σ⁺ = -0.15) with reaction rates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ .

- Kinetic studies : Monitor reaction progress via in situ IR to determine rate constants (k) for halogen displacement .